molecular formula C18H20N6 B3734086 1-benzyl-5-(5-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole

1-benzyl-5-(5-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole

Cat. No.: B3734086
M. Wt: 320.4 g/mol
InChI Key: QJIXWSRVUWIKPS-UHFFFAOYSA-N
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Description

1-benzyl-5-(5-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole is a complex heterocyclic compound that features both imidazole and pyrazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and structural diversity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(5-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole typically involves multi-step reactions starting from simpler precursors. One common approach is the cyclization of appropriate pyrazole and imidazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of such complex heterocyclic compounds may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-(5-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

1-benzyl-5-(5-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-benzyl-5-(5-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-5-(5-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole is unique due to its specific combination of imidazole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-benzyl-5-(5-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6/c1-3-9-23-13(2)15(10-19-23)17-21-16-11-20-24(18(16)22-17)12-14-7-5-4-6-8-14/h4-8,10-11H,3,9,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIXWSRVUWIKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C2=NC3=C(N2)C=NN3CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-benzyl-5-(5-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole
Reactant of Route 2
1-benzyl-5-(5-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole
Reactant of Route 3
1-benzyl-5-(5-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole
Reactant of Route 4
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1-benzyl-5-(5-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole
Reactant of Route 5
1-benzyl-5-(5-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole
Reactant of Route 6
1-benzyl-5-(5-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole

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